molecular formula C6H9N3S B12912182 4-Methyl-6-(methylsulfanyl)pyrimidin-5-amine CAS No. 89465-44-1

4-Methyl-6-(methylsulfanyl)pyrimidin-5-amine

Cat. No.: B12912182
CAS No.: 89465-44-1
M. Wt: 155.22 g/mol
InChI Key: VANGCLQZOHCSHI-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylthio)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylthio)pyrimidin-5-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-6-(methylthio)pyrimidine with ammonia or an amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-6-(methylthio)pyrimidin-5-amine may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methylthio)pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylthio)pyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(methylthio)pyrimidine
  • 6-Methyl-4-(methylthio)pyrimidine
  • 5-Methyl-6-(methylthio)pyrimidine

Uniqueness

4-Methyl-6-(methylthio)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a methylthio group on the pyrimidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

89465-44-1

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

4-methyl-6-methylsulfanylpyrimidin-5-amine

InChI

InChI=1S/C6H9N3S/c1-4-5(7)6(10-2)9-3-8-4/h3H,7H2,1-2H3

InChI Key

VANGCLQZOHCSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)SC)N

Origin of Product

United States

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